4-Amino-6-(3-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

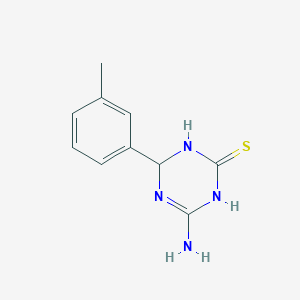

4-Amino-6-(3-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine derivative characterized by a partially saturated 1,3,5-triazine core. The molecule features:

- A 4-amino group at position 2.

- A thiol (-SH) group at position 2.

- A 3-methylphenyl substituent at position 5.

- A 1,6-dihydrotriazine ring, which introduces a sp³-hybridized carbon at position 6, conferring conformational flexibility compared to fully aromatic triazines .

This compound belongs to a broader class of 4-amino-1,6-dihydro-1,3,5-triazine-2-thiol derivatives, where structural variations at position 6 (aryl or heteroaryl substituents) modulate physicochemical and biological properties.

Properties

IUPAC Name |

4-amino-2-(3-methylphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-6-3-2-4-7(5-6)8-12-9(11)14-10(15)13-8/h2-5,8H,1H3,(H4,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFIWDJTXDKEOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2NC(=S)NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzaldehyde with thiourea and ammonium acetate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding amines.

Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic ring.

Scientific Research Applications

4-Amino-6-(3-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Amino-6-(3-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiol group can also form covalent bonds with target proteins, leading to alterations in their function. Additionally, the compound’s aromatic structure allows it to interact with cellular membranes and other biomolecules, influencing various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Molecular Comparisons

The table below summarizes key structural analogues, their substituents, molecular formulas, and molecular weights:

*Calculated based on analogous compounds.

Key Observations:

- Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl) increase molecular weight and may enhance stability or reactivity .

- The 3-methylphenyl group in the target compound introduces moderate steric hindrance and electron-donating effects, balancing reactivity and lipophilicity.

Stability Considerations:

Biological Activity

Overview

4-Amino-6-(3-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine class. This compound has garnered attention due to its diverse biological activities, including potential applications in medicine and agriculture. Its structure features an amino group, a methylphenyl group, and a thiol group, which contribute to its chemical reactivity and biological interactions.

- Molecular Formula : C10H12N4S

- Molecular Weight : 220.3 g/mol

- CAS Number : 1142208-17-0

Synthesis

The synthesis of 4-Amino-6-(3-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of 3-methylbenzaldehyde with thiourea and ammonium acetate under controlled conditions. The reaction is usually conducted in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the triazine ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

- Covalent Bond Formation : The thiol group can form covalent bonds with target proteins, altering their function.

- Cell Membrane Interaction : Its aromatic structure allows it to interact with cellular membranes and other biomolecules, influencing various biological processes.

Therapeutic Applications

Research has indicated several potential therapeutic applications for 4-Amino-6-(3-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against MDA-MB-231 breast cancer cells .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. In studies evaluating its efficacy against Gram-positive and Gram-negative bacteria, it exhibited notable antibacterial activity .

- Anti-inflammatory Effects : Research indicates that this compound may influence inflammatory pathways, potentially reducing inflammation in various models .

Anticancer Studies

In a study focused on the anticancer properties of similar triazine derivatives, compounds were tested for their ability to inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase. The results indicated that certain derivatives displayed IC50 values in the low micromolar range, suggesting potent anticancer activity .

Antimicrobial Efficacy

A series of triazine derivatives were synthesized and evaluated for their antiseptic properties. Among these compounds, those structurally similar to 4-Amino-6-(3-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol showed pronounced antibacterial activities against resistant strains like MRSA and VRE .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Amino-6-(3-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | Structure | Anticancer, Antimicrobial |

| 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol | Structure | Moderate Anticancer |

| 4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | Structure | Low Antimicrobial |

The unique substitution pattern of the methyl group on the phenyl ring in 4-Amino-6-(3-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol enhances its binding affinity to certain molecular targets compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. How can the synthesis of 4-Amino-6-(3-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol be optimized for higher yields?

- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 45°C for 1 hour as in triazine syntheses), stoichiometry of reagents, and solvent systems. Use column chromatography (hexane/EtOH mixtures) for purification, as demonstrated in analogous triazine derivatives . Monitor reaction progress via TLC (Rf values) and characterize intermediates using H NMR (DMSO-d6 at 200 MHz) to confirm structural integrity .

Q. What spectroscopic techniques are recommended to confirm the structure and purity of this compound?

- Methodological Answer : Employ H NMR in DMSO-d6 to analyze proton environments (e.g., aromatic protons at δ 3.86 ppm for methyl groups) . Combine with mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection can assess purity, while IR spectroscopy identifies functional groups like thiol (-SH) and amino (-NH) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including proper PPE (gloves, lab coats) and fume hood use. Implement 100% compliance with safety exams (e.g., written/online tests) before experimental work, as mandated for advanced lab courses . Store the compound in airtight containers away from oxidizers due to potential thiol reactivity.

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR shifts) between synthesized batches be systematically resolved?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., C NMR, HSQC for carbon-proton correlations). Compare results with published triazine derivatives (e.g., δ 3.86 ppm for methyl groups in DMSO-d6) . Use statistical analysis to identify outliers and refine synthetic protocols to minimize batch-to-batch variability .

Q. What computational methods are suitable for predicting the reactivity of this compound in substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, focusing on nucleophilic attack sites (e.g., triazine ring positions). Use software like Gaussian or ORCA for energy minimization and transition-state analysis. Validate models against experimental kinetics data from analogous triazines .

Q. How can design of experiments (DoE) optimize reaction conditions for scale-up?

- Methodological Answer : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity). Apply response surface methodology (RSM) to maximize yield while minimizing side reactions. Reference triazine syntheses with 1.00 equiv. reagents and controlled heating (e.g., 45°C) as baseline parameters .

Q. What mechanistic insights exist for the antimicrobial activity of structurally similar triazine-thiol derivatives?

- Methodological Answer : Study structure-activity relationships (SAR) by synthesizing analogs with varied substituents (e.g., methoxy or halide groups). Use in vitro assays (e.g., MIC tests against bacterial strains) and molecular docking to identify target interactions (e.g., enzyme inhibition). Compare with derivatives like 6-(4-methoxyphenyl)-4-phenyl-2H-1,3-oxazin-2-amine .

Q. How can in vivo studies be designed to evaluate the pharmacokinetics of this compound?

- Methodological Answer : Employ radiolabeled analogs (e.g., C-tagged) for bioavailability studies in animal models. Use LC-MS/MS for plasma concentration analysis. Design dose-response experiments to assess metabolic stability and toxicity, referencing protocols for dihydropyridazine derivatives .

Tables for Key Data

| Synthesis Parameter | Optimized Condition | Reference |

|---|---|---|

| Reaction Temperature | 45°C | |

| Solvent System (Purification) | Hexane/EtOH (1:1) | |

| Stoichiometry (Equiv.) | 1.00 equiv. reagents |

| Analytical Technique | Key Spectral Feature | Reference |

|---|---|---|

| H NMR (DMSO-d6) | δ 3.86 ppm (methyl group) | |

| HPLC | Retention time correlated with purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.